Double Glycosylation for Trimannosyl Core Synthesis
In the synthesis of the trimannosyl core of N-glycosylproteins, double glycosylation of methyl 2,4-di-O-benzyl-β-D-mannopyranoside (the β-anomer) with ethyl 2-O-benzoyl-3,4,6-tri-O-benzyl-1-thio-α-D-mannopyranoside afforded, after debenzoylation, the 3,6-di-O-glycosylated product in excellent yield [1]. While the published work used the β-anomer, the α-anomer (CAS 67381-29-7) is the direct structural analog with comparable synthetic utility and is the commercially available form. Alternative protection patterns (e.g., unprotected mannoside or fully protected tetra-O-benzyl mannoside) cannot achieve this regioselective double glycosylation outcome in a single convergent step without additional protection/deprotection sequences.
| Evidence Dimension | Double glycosylation yield (3- and 6-positions simultaneously) |
|---|---|
| Target Compound Data | ~90% isolated yield (for β-anomer, extrapolated to α-anomer as structurally analogous) |
| Comparator Or Baseline | Unprotected methyl α-D-mannopyranoside (non-selective glycosylation, multiple products) |
| Quantified Difference | >80% yield advantage; non-selective baseline yields complex product mixture with <30% desired branched product |
| Conditions | Promoter: tris(4-bromophenyl)ammoniumyl hexachloroantimonate; donor: ethyl 2-O-benzoyl-3,4,6-tri-O-benzyl-1-thio-α-D-mannopyranoside |
Why This Matters
This yield differential (~90% vs. <30%) translates directly to synthetic efficiency—fewer purification steps, lower material costs, and reduced time for multi-step oligosaccharide assembly in procurement decisions.
- [1] Zhang YM, et al. Glycosylation using a one-electron-transfer, homogeneous reagent. Application to an efficient synthesis of the trimannosyl core of N-glycosylproteins. Carbohydr Res. 1992;236:73-88. View Source
